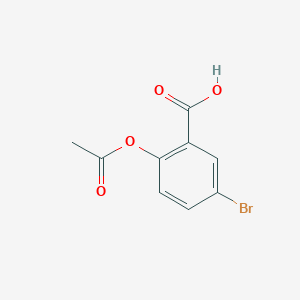

2-(Acetyloxy)-5-bromobenzoic acid

Descripción general

Descripción

El Ácido 5-Bromosalicílico Acetato es un compuesto orgánico con la fórmula molecular C9H7BrO4 y un peso molecular de 259.05 . Es un derivado del ácido salicílico, donde el grupo hidroxilo en la posición 5 está sustituido por un átomo de bromo y el grupo carboxilo está esterificado con un grupo acetato . Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina.

Métodos De Preparación

La síntesis del Ácido 5-Bromosalicílico Acetato típicamente implica la bromación del ácido salicílico seguida de esterificación. Un método común es hacer reaccionar el Ácido 5-Bromosalicílico con anhídrido acético en presencia de un catalizador para formar el éster acetato . Las condiciones de reacción suelen implicar temperaturas moderadas y una atmósfera inerte para evitar reacciones secundarias no deseadas .

Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, con optimización para la síntesis a gran escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.

Análisis De Reacciones Químicas

El Ácido 5-Bromosalicílico Acetato experimenta varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones adecuadas.

Hidrólisis del Éster: El grupo acetato puede ser hidrolizado para producir Ácido 5-Bromosalicílico.

Oxidación y Reducción: El compuesto puede sufrir oxidación para formar quinonas o reducción para formar alcoholes correspondientes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the primary applications of 2-(Acetyloxy)-5-bromobenzoic acid is its potential as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential use in treating conditions such as arthritis and other inflammatory diseases .

Leukotriene Synthesis Studies

This compound is utilized in studying the biosynthesis and metabolism of leukotriene D4 (LTD4), a lipid mediator involved in asthma and inflammatory responses. By acting as a substrate for relevant enzymes, researchers can better understand the pathways involved in LTD4 production, potentially leading to new therapeutic strategies.

Inhibition of 5-Lipoxygenase

This compound has demonstrated the ability to inhibit 5-lipoxygenase, an enzyme crucial for the synthesis of inflammatory mediators. This inhibition suggests its potential therapeutic role in conditions characterized by excessive leukotriene production.

Antimicrobial Properties

While specific data on the antimicrobial efficacy of this compound is limited, brominated compounds are generally known to possess antimicrobial properties. Further research could elucidate its effectiveness against various pathogens.

Structural Analog Research

Due to its structural similarities with statins, particularly with respect to cholesterol-lowering mechanisms, this compound serves as a valuable research tool for studying statin action. It may aid in the development of new statin-like drugs that could offer alternative therapeutic options for managing cholesterol levels.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of structurally related compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 5-Bromo-2-acetylsalicylic acid | Contains a similar acetoxy group | Known for potent anti-inflammatory effects |

| 4-Bromobenzoic acid | Bromine substitution at the 4-position | Primarily used as an intermediate in synthetic chemistry |

| 2-Acetamido-5-bromobenzoic acid | Contains an amide instead of an ester | Exhibits different biological activity patterns |

This comparative analysis highlights how variations in substitution patterns influence biological activities and applications across these compounds.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting their potential as new anti-inflammatory agents.

- Leukotriene Metabolism Investigation : Another investigation utilized this compound to explore the enzymatic pathways involved in LTD4 synthesis, revealing insights into inflammatory disease mechanisms and potential therapeutic targets.

- Synthesis Techniques : The synthesis of this compound typically involves reactions between 5-bromosalicylic acid and acetyl chloride under controlled conditions, yielding high purity products suitable for further research applications .

Mecanismo De Acción

El mecanismo de acción del Ácido 5-Bromosalicílico Acetato implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede inhibir enzimas involucradas en vías inflamatorias, ejerciendo así sus efectos antiinflamatorios . El grupo acetato mejora su lipofilia, lo que permite una mejor absorción y distribución celular .

Comparación Con Compuestos Similares

El Ácido 5-Bromosalicílico Acetato se puede comparar con otros derivados de ácido salicílico bromados, como:

Ácido 5-Bromosalicílico: Carece del grupo acetato, lo que lo hace menos lipofílico y potencialmente menos efectivo en ciertas aplicaciones.

Ácido 2-Hidroxi-5-bromobenzoico: Estructura similar pero patrón de sustitución diferente, lo que lleva a variaciones en la reactividad y las aplicaciones.

La singularidad del Ácido 5-Bromosalicílico Acetato radica en su combinación de grupos bromo y acetato, que confieren propiedades químicas y biológicas distintas.

Actividad Biológica

2-(Acetyloxy)-5-bromobenzoic acid, also known by its CAS number 1503-53-3, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetoxy group and a bromine atom on the benzene ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9BrO3

- Molecular Weight : 273.08 g/mol

The structural formula highlights the acetoxy group at the 2-position and the bromine substitution at the 5-position of the benzoic acid moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other benzoic acid derivatives, this compound may inhibit key enzymes involved in inflammatory pathways. For instance, it has been suggested that certain benzoic acid derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

- Antioxidant Properties : The presence of the bromine atom may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses, potentially through inhibition of NF-κB activation .

Antimicrobial Activity

A study investigating various benzoic acid derivatives found that this compound exhibited moderate antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents, suggesting potential use in treating infections .

Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoic acid can significantly reduce inflammation in animal models. In particular, compounds with similar structures have been reported to alleviate symptoms in models of asthma and allergic responses by antagonizing substances involved in bronchoconstriction .

Case Studies

- Asthma Treatment : In a controlled study involving guinea pigs, compounds structurally related to this compound showed a significant reduction in bronchoconstriction induced by slow-reacting substances of anaphylaxis (SRS-A). This suggests that such derivatives could be developed into effective antiasthmatic agents .

- Neuroprotective Effects : In vitro studies indicated that certain benzoic acid derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential role in neuroprotection .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Antioxidant activity |

| Salicylic Acid | Anti-inflammatory | COX inhibition |

| Benzoic Acid | Antimicrobial | Membrane disruption |

Propiedades

IUPAC Name |

2-acetyloxy-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBEVQGJOSGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074541 | |

| Record name | 2-(Acetyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-53-3 | |

| Record name | 5-Bromosalicylic acid acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromosalicylic acid acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoaspirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-ACETYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZU1717ONV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.